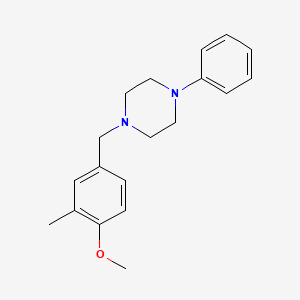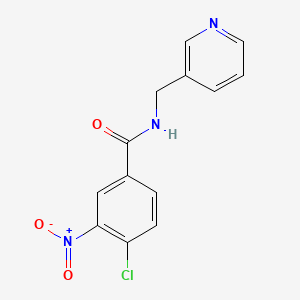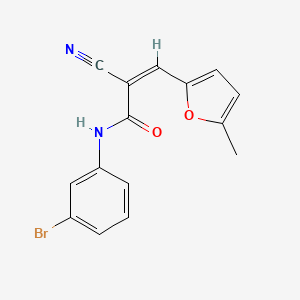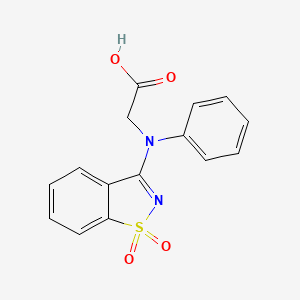
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine, also known as GBR 12909, is a piperazine derivative that acts as a potent and selective dopamine reuptake inhibitor. It has been widely studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Mecanismo De Acción
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 acts as a potent and selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other dopamine reuptake inhibitors, such as cocaine and methylphenidate.
Biochemical and physiological effects:
The increased dopamine levels resulting from 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 administration have been shown to have a variety of biochemical and physiological effects. These include increased locomotor activity, improved motor function, and reduced symptoms of Parkinson's disease in animal models. In addition, 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 has been shown to increase attention and cognitive function in animal models of ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 in lab experiments is its potent and selective dopamine reuptake inhibition, which allows for precise manipulation of dopaminergic neurotransmission. However, one limitation is that 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 has a relatively short half-life, which may limit its usefulness in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909. One area of interest is its potential use in treating addiction, particularly to cocaine and other stimulants. Another area of interest is its potential use in treating other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the long-term effects of 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 administration and its potential for abuse.
Métodos De Síntesis
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 can be synthesized using a multi-step process that involves the reaction of 4-methoxy-3-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 1-bromo-4-(4-chlorophenyl)piperazine to yield 1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909.
Aplicaciones Científicas De Investigación
1-(4-methoxy-3-methylbenzyl)-4-phenylpiperazine 12909 has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. It has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. In addition, it has been investigated as a potential treatment for ADHD and addiction, as it has been shown to increase dopamine levels in the brain.
Propiedades
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-14-17(8-9-19(16)22-2)15-20-10-12-21(13-11-20)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYKBYTXZIPWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261123 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S*,5R*)-3-isonicotinoyl-6-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5673412.png)
![4-[3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B5673417.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5673419.png)
![5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5673422.png)
![3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5673424.png)


![8-[(4R)-4-hydroxy-L-prolyl]-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5673434.png)
![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673448.png)
![ethyl [2-(propionylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5673459.png)

![ethyl [(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5673481.png)